3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one
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Overview
Description
3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one is a chemical compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, meaning they can change color when exposed to light.
Preparation Methods
The synthesis of 3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one typically involves the reaction of naphthol with propargyl alcohol in the presence of a catalyst. One common method includes heating an aqueous mixture of these starting materials with catalytic β-cyclodextrin hydrate . Another approach involves grinding a mixture of propargyl alcohol, naphthol, TsOH, and silica gel at room temperature, although this method yields lower quantities . Industrial production methods often utilize ball-milling and catalytic InCl3, which lead to higher yields and minimal side products .
Chemical Reactions Analysis
3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include acids, bases, and oxidizing agents.
Scientific Research Applications
3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one has several scientific research applications:
Chemistry: It is used as a photochromic material in the development of smart windows and lenses.
Biology: Its photochromic properties are explored for potential use in biological imaging and sensors.
Industry: It is used in the production of photochromic dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one involves photoinduced ring-opening processes. When exposed to UV light, the compound undergoes an electronic transition that leads to the opening of the pyran ring, forming colored isomers. These isomers can revert to the original form when the light source is removed, making the compound useful in applications requiring reversible color changes .
Comparison with Similar Compounds
3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one is unique due to its specific photochromic properties and the stability of its colored isomers. Similar compounds include:
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Known for its use in ophthalmic lenses.
3H-naphtho[2,1-b]pyran-3-one: Used as an intermediate in organic synthesis.
1H-Naphtho[2,1-b]pyran, 3-ethenyldodecahydro-3,4a,7,7,10a-pentamethyl: Explored for its mechanochemical properties.
These compounds share similar structural features but differ in their specific applications and properties, highlighting the versatility of the naphthopyran framework.
Properties
CAS No. |
925436-79-9 |
---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-benzo[f]chromen-3-ylidenebutan-2-one |
InChI |
InChI=1S/C17H14O2/c1-11(12(2)18)16-10-8-15-14-6-4-3-5-13(14)7-9-17(15)19-16/h3-10H,1-2H3 |
InChI Key |
SQUCNZMWNHGWMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=CC2=C(O1)C=CC3=CC=CC=C32)C(=O)C |
Origin of Product |
United States |
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